4-chloro-N-(4-phenylquinazolin-2-yl)benzamide
Overview
Description
“4-chloro-N-(4-phenyl-2-quinazolinyl)benzamide” is a derivative of quinazoline, a class of organic compounds that are known for their various biological activities . This compound has been studied for its anti-angiogenesis activities, which refers to the process of forming new blood vessels . It has been found that this compound and its derivatives have a remarkable inhibitive effect against the migration and adhesion of HUVECs, a type of endothelial cell .
Synthesis Analysis
The synthesis of “4-chloro-N-(4-phenyl-2-quinazolinyl)benzamide” involves the introduction of an aryl group with a basic amide side chain on the 4’ position linked to the amide of the C-2 substituted quinazoline scaffold . This approach has been found to be effective in improving the anti-angiogenic activity of quinazoline derivatives .Molecular Structure Analysis
The molecular formula of “4-chloro-N-(4-phenyl-2-quinazolinyl)benzamide” is C21H14ClN3O2 . The structure includes a quinazoline scaffold, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.
Mode of Action
This compound acts as an inhibitor of the SDH enzyme . The compound forms hydrogen bonds and pi-pi interactions with the enzyme, which can explain its possible mechanism of action .
Result of Action
The inhibition of the SDH enzyme by this compound can lead to significant antifungal activity. For instance, the compound has shown good in vitro activity against Valsa mali . It also demonstrated protective fungicidal activity, with a suppression rate of 93.2% against Valsa mali at 50 mg/L, comparable to the positive control .
Future Directions
The future directions for the study of “4-chloro-N-(4-phenyl-2-quinazolinyl)benzamide” could involve further exploration of its anti-angiogenesis activities and potential applications in cancer therapy . Additionally, the design and synthesis of novel quinazoline-based analogs could be a promising area of research .
Properties
IUPAC Name |
4-chloro-N-(4-phenylquinazolin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O/c22-16-12-10-15(11-13-16)20(26)25-21-23-18-9-5-4-8-17(18)19(24-21)14-6-2-1-3-7-14/h1-13H,(H,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPLSYBROYNOIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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